(18F)Fcway
Description
(18F)FCWAY is a fluorine-18-labeled radiotracer developed for positron emission tomography (PET) imaging of the serotonin 5-HT1A receptor, a key target in neurological and psychiatric disorders such as epilepsy, depression, and post-traumatic stress . Structurally, it is a fluorinated analog of WAY-100635, a selective 5-HT1A antagonist. The compound exists as geometric isomers (cis and trans), with the 4-trans isomer demonstrating superior properties:
- High affinity: 0.25 nM binding affinity (Ki) for 5-HT1A receptors, compared to 1.2 nM for the cis isomer .
- Pharmacokinetics: Rapid brain uptake and clearance from non-target regions (e.g., cerebellum), enabling quantification of receptor density in the hippocampus .
- Metabolism: Undergoes defluorination in vivo, leading to bone accumulation of free fluoride-18, which reduces imaging resolution.
Clinical applications include mapping 5-HT1A receptor distribution in epilepsy patients, where reduced hippocampal receptor density correlates with seizure foci .
Properties
CAS No. |
223699-98-7 |
|---|---|
Molecular Formula |
C25H33FN4O2 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3/i26-1 |
InChI Key |
JQSMVIQRTYWIED-KPVNRNJOSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)[18F] |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |
Synonyms |
(18F)FCWAY FCWAY cpd N-(2-(4-(2-methoxyphenyl)piperazino))-N-(2-pyridinyl) trans-4-fluorocyclohexanecarboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
[11C]WAY-100635
- Structure and Target : Carbon-11-labeled parent compound of (18F)FCWAY; identical pharmacophore but shorter half-life (20 min vs. 110 min for fluorine-18) .
- Advantages :
- Established validation in human studies for 5-HT1A imaging.
- Limitations :
- Key Difference : this compound’s fluorine-18 label improves logistical feasibility and reduces metabolite interference but introduces defluorination challenges .
[18F]MeFWAY
- Structure : Fluoromethyl-substituted derivative of this compound, designed to resist metabolic degradation .
- Advantages :
- Clinical Performance : In primate studies, [18F]MeFWAY demonstrated superior target-to-background ratios and stability, making it a promising successor to this compound .
[18F]MPPF
- Structure : 4-(2'-Methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine .
- Advantages :
- Limitations :
- Key Difference : While this compound excels in receptor density mapping, [18F]MPPF is better suited for studying serotonin release dynamics .
Data Tables
Table 1: Pharmacological Properties of 5-HT1A PET Tracers
Table 2: In Vivo Performance in Primate Studies
| Metric | This compound | [18F]MeFWAY | [18F]MPPF |
|---|---|---|---|
| Hippocampus Uptake | High | High | Moderate |
| Cerebellar Clearance | Fast (~30 min) | Faster (~20 min) | Slow (~60 min) |
| Bone Signal (2 h) | 15–20% ID/g | 5–8% ID/g | 10–12% ID/g |
Preparation Methods
Precursor Synthesis and Characterization
The preparation of (18F)FCWAY begins with the synthesis of a methanesulfonate precursor, cis-4-mesyloxycyclohexanecarboxylic acid derivative (7 ). This precursor is critical for facilitating the nucleophilic substitution with [18F]fluoride. The synthetic pathway involves multi-step organic transformations:
-
Acetylation of Hydroxyl Groups : cis-Pentamethylbenzyl 4-hydroxycyclohexanecarboxylate undergoes acetylation using acetyl chloride and triethylamine in dichloromethane, yielding cis-pentamethylbenzyl 4-acetoxycyclohexanecarboxylate (2 ) with an 85% yield .
-
Deprotection and Mesylation : The acetylated intermediate is deprotected via trifluoroacetic acid (TFA) treatment to generate cis-4-hydroxycyclohexanecarboxylic acid (3 ), which is subsequently mesylated using methanesulfonyl chloride in pyridine. This step produces the mesylate precursor (7 ), essential for radiofluorination .
Key challenges in precursor synthesis include minimizing side products such as the double cyclohexyl analogue (8 ), which arises from base-mediated hydrolysis during mesylation. Counter current chromatography (CCC) is employed to purify the precursor, reducing impurities like 12 (a byproduct of incomplete mesylation) from 7% to undetectable levels .
Manual Radiosynthesis Protocol
Initial manual synthesis protocols established the foundation for later automation:
-
Reaction Conditions : 3–4 mg of precursor 7 is reacted with [18F]fluoride (produced via proton irradiation of [18O]water) in the presence of K₂CO₃ and Kryptofix 222 (K222) in anhydrous acetonitrile. The mixture is heated at 105°C for 15 minutes to facilitate nucleophilic substitution .
-
Purification : The crude product is diluted with HPLC buffer (30:22:48 methanol/acetonitrile/aqueous phosphate-triethylamine) and purified via semi-preparative HPLC (Beckman C18 column, 4.5 mL/min). The desired this compound elutes at ~30 minutes, confirmed by co-injection with non-radioactive FCWAY standards .
Early manual syntheses achieved radiochemical yields of 18.9 ± 0.3% but suffered from high chemical impurities (~40% of total mass), necessitating further optimization .
Automated Radiosynthesis and Module Modifications
To meet clinical demand, an automated synthesis system was developed using a modified Nuclear Interface C-11 Methylation System:
-
Fluoride Trapping and Drying : [18F]Fluoride is trapped on a strong anion-exchange (SAX) column, eluted with K₂CO₃ (0.5 µmol), and azeotropically dried with acetonitrile/K222. This step ensures anhydrous conditions critical for efficient fluorination .
-
Reaction Optimization :
-
Precursor Purity : CCC-purified precursor 7 (3 mg) reduces UV-detectable impurities from 40% to 20% .
-
Solvent Matrix Adjustment : Diluting the reaction mixture with acetonitrile/water (15:120) before HPLC injection minimizes peak broadening, improving chromatographic resolution .
-
Temperature Control : Cooling the reaction to 26°C post-fluorination prevents thermal degradation of this compound .
-
| Parameter | Initial Conditions | Optimized Conditions |
|---|---|---|
| Radiochemical Yield (%) | 18.9 ± 0.3 | 28 ± 6 |
| Chemical Purity (%) | ~60 | 99.3 |
| Specific Activity (mCi/µmol) | N/A | 3433 ± 1015 |
Table 1: Impact of optimization on this compound production .
Purification and Formulation
Post-reaction purification is pivotal for removing unreacted precursor and side products:
-
Semi-Preparative HPLC : A Beckman Ultrasphere C18 column (5 µm, 10 × 250 mm) eluted with 33:67 acetonitrile/buffer (20 mM triethylamine, 20 mM NaH₂PO₄, 10 mM Na₂HPO₄) achieves baseline separation of this compound from impurities .
-
Solid-Phase Extraction : The HPLC fraction containing this compound is passed through a C-18 SEP-PAK cartridge, washed with water, and eluted with ethanol/saline (0.5 mL ethanol + 10 mL saline). This step ensures solvent removal and product sterilization via 0.22 µm filtration .
Quality Control and Analytical Validation
Rigorous quality control (QC) protocols ensure compliance with regulatory standards:
-
Radiochemical Purity : Analyzed via analytical HPLC (UV at 254 nm and γ-detection), confirming >99% purity .
-
Specific Activity : Calculated using mass spectrometry and radioactivity measurements, yielding 3433 ± 1015 mCi/µmol at end-of-bombardment (EOB) .
-
Residual Solvent Testing : Gas chromatography verifies acetonitrile levels <410 ppm, meeting USP limits .
Challenges and Mitigation Strategies
Q & A
Q. What comparative advantages does this compound offer over alternative 5-HT1A tracers (e.g., [18F]Mefway) in translational research?
- Methodological Answer : Evaluate tracer-specific metrics: (1) non-displaceable binding potential (BPnd) in cortical vs. subcortical regions, (2) metabolite-corrected plasma input functions, and (3) test-retest reliability. Use head-to-head studies in non-human primates to directly compare kinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
